N-Benzylglycine hydrochloride
Overview
Description
N-Benzylglycine hydrochloride is a derivative of Glycine . It is used for research purposes and is not sold to patients . It is recognized to be beneficial as ergogenic dietary substances .
Synthesis Analysis
The synthesis of N-Benzylglycine hydrochloride is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular formula of N-Benzylglycine hydrochloride is C9H11NO2·HCl . It has a molecular weight of 201.65 .Physical And Chemical Properties Analysis
N-Benzylglycine hydrochloride is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It has a melting point of 228 degrees Celsius (dec.) .Scientific Research Applications
N-Benzylglycine hydrochloride is a chemical compound with the molecular formula C9H11ClNO2 . It is often used in biochemical research, particularly in the field of amino acids and peptide synthesis .
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Peptide Synthesis : N-Benzylglycine hydrochloride is often used in peptide synthesis . Peptides are the building blocks of proteins and are crucial in biological processes. The compound can be used to create specific peptide sequences for research or therapeutic purposes.
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Biochemical Reagents : As a biochemical reagent, N-Benzylglycine hydrochloride can be used in a variety of biochemical reactions . Its properties can influence the outcome of these reactions, making it a valuable tool in biochemical research.
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Amino Acid Research : N-Benzylglycine hydrochloride is related to amino acids, which are the building blocks of proteins . Therefore, it can be used in research related to amino acids, such as studying their properties, behavior, and role in biological systems.
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Chemical Synthesis : In the field of chemical synthesis, N-Benzylglycine hydrochloride can be used as a starting material or intermediate to synthesize other chemical compounds .
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Bioprocessing : N-Benzylglycine hydrochloride can be used in bioprocessing, which involves the use of living cells or their components (e.g., bacteria, enzymes, chloroplasts) to manufacture desired products .
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Cell Culture and Transfection : In cell culture and transfection, N-Benzylglycine hydrochloride could be used as a component of the culture medium or as a reagent in the transfection process .
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Cell and Gene Therapy : N-Benzylglycine hydrochloride might be used in cell and gene therapy, potentially as a reagent in the process of modifying cells or genes for therapeutic purposes .
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Chromatography : In chromatography, N-Benzylglycine hydrochloride could be used as a reagent or a component of the mobile phase .
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Molecular Testing : N-Benzylglycine hydrochloride might be used in molecular testing, potentially as a reagent in the process of analyzing biological markers in the genome and proteome .
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Digital Solutions : N-Benzylglycine hydrochloride could be used in the development of digital solutions for biochemical research, potentially as a standard or control in the calibration of digital biochemical analysis tools .
Safety And Hazards
N-Benzylglycine hydrochloride can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
2-(benzylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-9(12)7-10-6-8-4-2-1-3-5-8;/h1-5,10H,6-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZJPENZWLUHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373450 | |
Record name | N-Benzylglycine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylglycine hydrochloride | |
CAS RN |
7689-50-1 | |
Record name | 7689-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylglycine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzylglycine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.